Cas no 18431-82-8 (Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)-)
![Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)- structure](https://it.kuujia.com/scimg/cas/18431-82-8x500.png)
18431-82-8 structure
Nome del prodotto:Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)-
Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)-
- (?)-β-Chamigrene
- β-chamigrene
- β
- Chamigren
- Chamigrene
- -Chamigrene
- Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-, (R)-
- (-)-β-chamigrene
- 3,7,7-Trimethyl-11-methylenespiro[5.5]undec-2-ene
- (R)-3,7,7-Trimethyl-11-methylenespiro[5.5]undec-2-ene
- (R)-3,7,7-Trimethyl-11-methylenespiro[5.5]undeca-2-ene
- Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-, (-)-
- [R,(-)]-3,7,7-Trimethyl-11-methylenespiro[5.5]undeca-2-ene
- (-)-beta-Chamigrene technical, ~90% (sum of enantiomers, GC)
- 18431-82-8
- (6R)-3,7,7-trimethyl-11-methylidenespiro[5.5]undec-2-ene
- DTXSID60939822
- Q27108622
- CHEBI:10359
- (6R)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene
- (-)-chamigrene
- (R)-11-Methylene-3,7,7-trimethylspiro[5.5]undec-2-ene
- beta-Chamigrene
- (R)-beta-chamigrene
- C09637
- (-)-beta-Chamigrene
- β-Chamigrene
- CHEBI:61744
- WLNGPDPILFYWKF-OAHLLOKOSA-N
- (6R)-3,7,7-trimethyl-11-methylidenespiro(5.5)undec-2-ene
-
- MDL: MFCD01862980
- Inchi: InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m1/s1
- Chiave InChI: WLNGPDPILFYWKF-HNNXBMFYSA-N
- Sorrisi: CC1CC[C@@]2(C(=C)CCCC2(C)C)CC=1
Proprietà calcolate
- Massa esatta: 204.18792
- Massa monoisotopica: 204.187800766g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 306
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
- XLogP3: 4.7
Proprietà sperimentali
- Indice di rifrazione: n20/D 1.511
- PSA: 0
- Attività ottica: [α]20/D −77±3°, c = 1% in chloroform
Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- CODICI DEL MARCHIO F FLUKA:10-23
- Condizioni di conservazione:2-8°C
Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)- Letteratura correlata
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
18431-82-8 (Spiro[5.5]undec-2-ene,3,7,7-trimethyl-11-methylene-, (6R)-) Prodotti correlati
- 7785-70-8((1R)-α-Pinene)
- 8008-45-5(Nutmeg Oil)
- 7785-26-4((-)-α-Pinene)
- 8007-12-3(Nutmeg oil)
- 80-56-8(2-Pinene)
- 469-61-4((-)-Cedrene)
- 850936-13-9(4-cyclohexyl(methyl)sulfamoyl-N-5-(methoxymethyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)
- 3260-90-0(4-chloro-2,3-dihydro-1-benzofuran-3-one)
- 1932558-35-4(rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
